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Compound of Interest

Compound Name: exo-Brevicomin

Cat. No.: B1210355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

asymmetric synthesis of (-)-dehydro-exo-brevicomin, a multipurpose pheromone of the house

mouse (Mus musculus). The featured synthesis is a novel, short, and high-yield route

commencing from commercially available trans-3-hexen-1-ol.

(-)-Dehydro-exo-brevicomin, with its characteristic 6,8-dioxabicyclo[3.2.1]oct-3-ene core and

(1R,5S,7R) absolute configuration, plays a significant role in chemical communication among

mice, influencing behaviors such as aggression, sexual attraction, and puberty acceleration.[1]

[2] Its complex synthesis, involving the stereocontrolled formation of three chiral centers,

presents a notable challenge in organic chemistry.

Synthetic Strategy Overview
The highlighted synthetic pathway achieves a 44% overall yield in eight steps, which is the

highest reported yield to date for this molecule.[1][3] The key strategic elements of this

synthesis include:

Sharpless Asymmetric Dihydroxylation: To introduce chirality with high enantioselectivity.

Grubbs Olefin Cross-Metathesis: To construct the key enone intermediate.
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Photoisomerisation and Intramolecular Acetalisation: A biomimetic final step to form the

bicyclic core.

This approach is notable for its efficiency and the generation of the likely biosynthetic precursor

in situ.[1][3]

Quantitative Data Summary
The following table summarizes the yields and key analytical data for the synthesis of (-)-

dehydro-exo-brevicomin and its intermediates.
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Step
Intermedi
ate/Produ
ct

Molecular
Formula

Molecular
Weight (
g/mol )

Yield (%)

Enantiom
eric
Excess
(ee %)

Key
Analytical
Data

1

(S)-1-(tert-

Butyldimet

hylsilyloxy)

hexane-

3,4-diol

C₁₂H₂₈O₃S

i
248.44 95 >99

¹H NMR,

¹³C NMR,

HRMS,

Optical

Rotation

2

(S)-3-(tert-

Butyldimet

hylsilyloxy)

-1-((2,2-

dimethoxyp

ropyl)oxy)b

utan-2-ol

C₁₅H₃₄O₅S

i
334.51 96 >99

¹H NMR,

¹³C NMR,

HRMS,

Optical

Rotation

3

(S)-3-(tert-

Butyldimet

hylsilyloxy)

-1-((2,2-

dimethoxyp

ropyl)oxy)b

utan-2-one

C₁₅H₃₂O₅S

i
332.50 98 >99

¹H NMR,

¹³C NMR,

HRMS,

Optical

Rotation

4

(S,E)-5-

(tert-

Butyldimet

hylsilyloxy)

-7-((2,2-

dimethoxyp

ropyl)oxy)h

ept-3-en-2-

one

C₁₉H₃₈O₅S

i
386.59 88 >99

¹H NMR,

¹³C NMR,

HRMS,

Optical

Rotation

5 (S,E)-5-

(tert-

Butyldimet

C₁₃H₂₆O₃S

i

258.43 92 >99 ¹H NMR,

¹³C NMR,

HRMS,
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hylsilyloxy)

-7-

hydroxyhe

pt-3-en-2-

one

Optical

Rotation

6

(S,E)-5,7-

dihydroxyh

ept-3-en-2-

one

C₇H₁₂O₃ 144.17 98 >99

¹H NMR,

¹³C NMR,

HRMS,

Optical

Rotation

7

trans-

Enone

Intermediat

e

C₉H₁₄O₃ 170.21 99 >99

¹H NMR,

¹³C NMR,

HRMS

8

(-)-

Dehydro-

exo-

brevicomin

C₉H₁₄O₂ 154.21 44 (overall) 94

¹H NMR,

¹³C NMR,

HRMS,

Optical

Rotation

Experimental Protocols
Detailed methodologies for the key steps in the asymmetric synthesis of (-)-dehydro-exo-
brevicomin are provided below.

Step 1: Sharpless Asymmetric Dihydroxylation of trans-
3-hexen-1-ol
This crucial step establishes the initial stereocenter with high enantioselectivity.

Protocol:

To a stirred solution of AD-mix-β (70.0 g) and methanesulfonamide (4.76 g, 50.0 mmol) in t-

BuOH/H₂O (1:1, 500 mL) at 0 °C, add trans-3-hexen-1-ol (5.01 g, 50.0 mmol).
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Stir the reaction mixture vigorously at 0 °C for 24 hours.

Quench the reaction by adding solid sodium sulfite (75.0 g) and warm the mixture to room

temperature.

Stir for an additional 1 hour, then extract the aqueous layer with ethyl acetate (3 x 250 mL).

Wash the combined organic layers with 2 M aqueous NaOH (250 mL), dry over anhydrous

Na₂SO₄, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate

= 1:1) to afford the diol.

Protect the primary alcohol of the resulting diol with tert-butyldimethylsilyl chloride

(TBDMSCl) and imidazole in dichloromethane (DCM) to yield (S)-1-(tert-

Butyldimethylsilyloxy)hexane-3,4-diol.

Step 2-6: Synthesis of the Dihydroxy Enone Precursor
This multi-step sequence elaborates the chiral diol into a key dihydroxy enone precursor.

Protocol:

Protection: Protect the diol from Step 1 as a 2,2-dimethoxypropyl ether.

Oxidation: Oxidize the secondary alcohol to a ketone using an appropriate oxidizing agent

(e.g., Dess-Martin periodinane).

Grubbs Cross-Metathesis: React the resulting ketone with a suitable vinyl ketone derivative

using a second-generation Grubbs catalyst to form the enone.

Deprotection: Sequentially deprotect the protecting groups to yield (S,E)-5,7-dihydroxyhept-

3-en-2-one.

Step 7 & 8: Photoisomerisation and Intramolecular
Acetalisation
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The final steps involve a photo-induced isomerization of the trans-enone to the corresponding

cis-enone, which then undergoes a spontaneous intramolecular acetalization to furnish the

target molecule.

Protocol:

Dissolve the trans-enone intermediate from the previous step in a suitable solvent (e.g.,

acetonitrile) in a quartz reaction vessel.

Add molecular sieves 4A to the solution to prevent photochemical side reactions.

Irradiate the solution with a high-pressure mercury lamp (e.g., 400 W) at room temperature

while monitoring the reaction by TLC or GC-MS.

Upon completion of the photoisomerization, the resulting cis-enone will spontaneously

cyclize to form (-)-dehydro-exo-brevicomin.

Filter the reaction mixture and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate

gradient) to yield pure (-)-dehydro-exo-brevicomin.
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Caption: Overall synthetic scheme for (-)-dehydro-exo-brevicomin.

Experimental Workflow for a Key Transformation
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Caption: Workflow for Sharpless asymmetric dihydroxylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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